3-(1-methyl-1H-imidazol-2-yl)butan-2-ol
CAS No.:
Cat. No.: VC17750949
Molecular Formula: C8H14N2O
Molecular Weight: 154.21 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H14N2O |
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Molecular Weight | 154.21 g/mol |
IUPAC Name | 3-(1-methylimidazol-2-yl)butan-2-ol |
Standard InChI | InChI=1S/C8H14N2O/c1-6(7(2)11)8-9-4-5-10(8)3/h4-7,11H,1-3H3 |
Standard InChI Key | UQTSCWWRYVVTJQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C1=NC=CN1C)C(C)O |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
3-(1-Methyl-1H-imidazol-2-yl)butan-2-ol consists of a four-carbon butan-2-ol chain with a hydroxyl group (-OH) at the second carbon and a 1-methylimidazol-2-yl group at the third carbon (Figure 1). The imidazole ring, a five-membered heterocycle containing two nitrogen atoms, introduces aromaticity and polarity to the molecule. The methyl group at the imidazole’s 1-position enhances steric and electronic effects, potentially influencing reactivity and solubility .
Table 1: Comparative Molecular Properties of Analogous Compounds
Spectroscopic and Computational Data
While experimental spectra for 3-(1-methyl-1H-imidazol-2-yl)butan-2-ol are unavailable, predictive models based on analogs suggest:
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Infrared (IR) Spectroscopy: A broad O-H stretch near 3200–3400 cm⁻¹ and C=N/C=C stretches in the imidazole ring (1450–1600 cm⁻¹) .
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Mass Spectrometry: Predicted molecular ion peak at m/z 154.21 ([M]⁺) with fragmentation patterns involving loss of H₂O (-18 Da) and cleavage of the imidazole ring.
Synthesis and Purification Strategies
Synthetic Pathways
The synthesis of imidazole-containing alcohols typically involves:
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Imidazole Alkylation: Reaction of 1-methylimidazole with a halogenated alcohol precursor (e.g., 3-bromobutan-2-ol) under basic conditions.
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Grignard Reaction: Coupling of a pre-formed imidazole Grignard reagent with a ketone intermediate, followed by reduction to the alcohol.
Example Reaction Scheme:
Purification Techniques
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Chromatography: Column chromatography using silica gel and polar eluents (e.g., ethyl acetate/methanol mixtures) to separate the product from unreacted starting materials.
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Recrystallization: Utilization of ethanol/water mixtures to isolate high-purity crystals .
Physicochemical Properties
Solubility and Stability
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Solubility: Expected to be soluble in polar solvents (water, ethanol) due to the hydroxyl and imidazole groups. Limited solubility in non-polar solvents (hexane, chloroform) .
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Stability: Susceptible to oxidation at the hydroxyl group; storage under inert atmosphere recommended.
Thermodynamic Parameters
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Boiling Point: Predicted ~250°C (extrapolated from similar alcohols).
Biological and Industrial Applications
Agrochemical Utility
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Insecticidal Properties: Structural analogs demonstrate efficacy against lepidopteran pests, likely through neurotoxic mechanisms.
Research Gaps and Future Directions
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Synthetic Optimization: Development of one-pot synthesis methods to improve yield and reduce waste.
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Biological Screening: In vitro and in vivo assays to validate hypothesized antimicrobial and insecticidal activities.
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Computational Modeling: DFT studies to predict reaction pathways and intermolecular interactions.
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